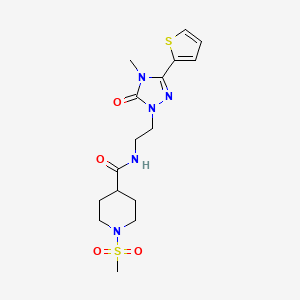

![molecular formula C21H21N3O4S B3014346 N-[3-(4-甲基-1,3-恶唑-2-基)苯基]-3-[[(E)-2-苯乙烯基]磺酰氨基]丙酰胺 CAS No. 1424705-07-6](/img/structure/B3014346.png)

N-[3-(4-甲基-1,3-恶唑-2-基)苯基]-3-[[(E)-2-苯乙烯基]磺酰氨基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

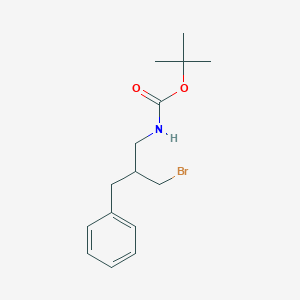

The compound "N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide" is a molecule that likely contains an oxazole ring, a sulfonylamino group, and a propanamide moiety. The presence of these functional groups suggests that the compound could be synthesized through reactions involving sulfonyl groups and oxazole formation, which are common in medicinal chemistry for the development of pharmaceutical agents .

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through base-catalyzed cyclization of N-sulfonyl propargylamides, which selectively affords 5-sulfonylmethyl oxazoles via 1,4-sulfonyl migration, with allenes as key intermediates . Additionally, the synthesis of related compounds, such as furanones, can be performed using dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, which react with aldehydes and ketones to provide stable γ-hydroxy amides . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features an oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This ring is known for its stability and presence in various biologically active molecules. The sulfonylamino group attached to the propanamide backbone could influence the electronic distribution and overall conformation of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of N-sulfonylamines, which are part of the compound's structure, can lead to various reactions. For instance, they can react with 3-dimethylamino-2H-azirines to form 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines . These reactions are competitive and can lead to different products depending on the specific substrates and conditions used. Such reactivity could be harnessed in the synthesis or further functionalization of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The oxazole ring contributes to the compound's aromaticity and stability, while the sulfonylamino group could enhance its solubility in polar solvents due to its potential for hydrogen bonding. The propanamide portion of the molecule would contribute to the overall polarity and could affect the compound's melting point, boiling point, and solubility in organic solvents. The presence of a phenyl group could also contribute to the hydrophobic character of the compound .

科学研究应用

病毒DNA成熟的新型抑制剂

一项研究发现了一种对巨细胞病毒(CMV)复制具有选择性抑制作用的化合物,表明干扰了病毒DNA的成熟和包装。这突出了此类化合物在抗病毒研究和治疗中的潜力,特别是对于病毒DNA成熟在发病机制中起关键作用的疾病 (Buerger等人,2001年).

蛋白质分析的化学探针

另一项研究探讨了N-乙基-5-苯基异恶唑鎓3'-磺酸盐与蛋白质亲核侧链的反应性。这证明了某些化合物可用作化学探针来研究蛋白质结构和功能,为生化和药理学研究提供了有价值的工具 (Llamas等人,1986年).

神经激肽-1受体拮抗剂

对一种口服活性、水溶性神经激肽-1受体拮抗剂的研究展示了某些化学框架在开发治疗呕吐和抑郁症方面的潜力。这强调了此类化合物在治疗剂开发中的重要性 (Harrison等人,2001年).

药物设计的量子化学研究

对类似化合物的量子化学研究提供了它们作为抗前列腺癌药物的潜力的见解。这一研究领域对于理解药物与生物靶点之间的相互作用至关重要,为设计更有效的治疗方法铺平了道路 (Otuokere & Amaku, 2015).

心脏肌球蛋白激活剂

一项关于磺酰胺苯乙基酰胺作为新型心脏肌球蛋白激活剂的研究表明了相关化合物在治疗收缩性心力衰竭中的潜在应用。这项研究为心脏疾病的治疗方案的持续探索做出了贡献,重点是增强心脏功能 (Manickam等人,2019年).

属性

IUPAC Name |

N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-16-15-28-21(23-16)18-8-5-9-19(14-18)24-20(25)10-12-22-29(26,27)13-11-17-6-3-2-4-7-17/h2-9,11,13-15,22H,10,12H2,1H3,(H,24,25)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTLDZWDVQEZBK-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2=CC(=CC=C2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC(=N1)C2=CC(=CC=C2)NC(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-3-(2-phenylethenesulfonamido)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

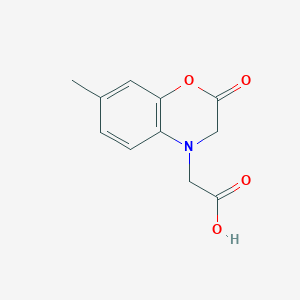

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

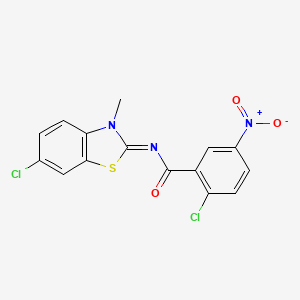

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

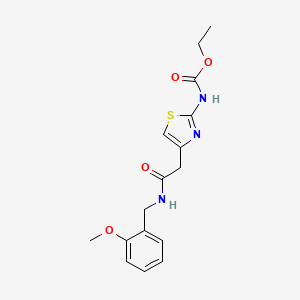

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)